Fasitibant chloride hydrochloride
Overview
Description
Fasitibant chloride hydrochloride is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. It is under investigation for its potential therapeutic applications, particularly in the treatment of symptomatic osteoarthritis of the knee . The compound has a complex chemical structure with the molecular formula C36H50Cl4N6O6S and a molecular weight of 836.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fasitibant chloride hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include dichloromethane, dimethylformamide, and various catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Fasitibant chloride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Fasitibant chloride hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Fasitibant chloride hydrochloride exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the receptor, this compound inhibits the actions of bradykinin, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fasitibant chloride hydrochloride include:
- FR173657
- Anatibant
- WIN64338
- Bradyzide
- CHEMBL442294
- JSM10292
Uniqueness
This compound is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. Its complex chemical structure and specific binding properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAWOUUTKDMGTE-UJXPALLWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Cl4N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869880-33-1 | |
Record name | MEN 16132 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FASITIBANT CHLORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ELA1U90I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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